(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine
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Overview
Description
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, chloro, and dioxane groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include chlorinated pyrimidines and dioxane derivatives. The reaction conditions may involve:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the formation of the desired product.
Solvents: Organic solvents such as dichloromethane or ethanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the amino or chloro groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dechlorinated pyrimidine derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating their activity.
Interact with DNA/RNA: Affecting gene expression and protein synthesis.
Modulate Receptor Activity: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloropyrimidine: A simpler analog with similar functional groups.
6-Hydroxymethyl-1,4-dioxane: A dioxane derivative with a hydroxymethyl group.
2-Amino-4-chloropyrimidine: Another pyrimidine analog with amino and chloro groups.
Uniqueness
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one is unique due to its combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine is a synthetic compound that belongs to the class of nucleoside analogs. Its structure incorporates a dioxane moiety, which is significant in enhancing its biological activity. This article explores the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and potential anticancer properties.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, research on various nucleoside analogs has shown that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Spectrum of Nucleoside Analogs
Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Inhibition | 32 µg/mL |
Escherichia coli | Inhibition | 64 µg/mL |
Candida albicans | Moderate inhibition | 256 µg/mL |
The MIC values indicate the concentration required to inhibit microbial growth, suggesting that modifications in the chemical structure can significantly affect antimicrobial potency .
Antiviral Activity
The antiviral efficacy of nucleoside analogs is well-documented. Studies have indicated that this compound may exhibit activity against various viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).
Case Study: Antiviral Efficacy
In a study evaluating several nucleoside derivatives, it was found that certain analogs showed significant antiviral activity against HSV. The derivatives were tested in vitro, revealing promising results in inhibiting viral replication at low concentrations .
Table 2: Antiviral Activity Against Selected Viruses
Virus | Compound Tested | Result |
---|---|---|
Herpes Simplex Virus (HSV) | This compound | Significant inhibition observed |
Human Immunodeficiency Virus (HIV) | Similar nucleoside analogs | Moderate inhibition observed |
Potential Anticancer Properties
Emerging research suggests that compounds like this compound may possess anticancer properties. Nucleoside analogs are often explored for their ability to interfere with DNA synthesis in rapidly dividing cancer cells.
Mechanism of Action
The proposed mechanism involves the incorporation of the analog into DNA or RNA during replication, leading to chain termination or misincorporation, which ultimately induces apoptosis in cancer cells.
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of various nucleoside analogs on human cancer cell lines. The results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential therapeutic applications .
Properties
CAS No. |
132062-65-8 |
---|---|
Molecular Formula |
C9H12ClN3O4 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
4-amino-5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1 |
InChI Key |
NECOFHARDBKDLT-IYSWYEEDSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Cl)CO |
Canonical SMILES |
C1C(OC(CO1)N2C=C(C(=NC2=O)N)Cl)CO |
Origin of Product |
United States |
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